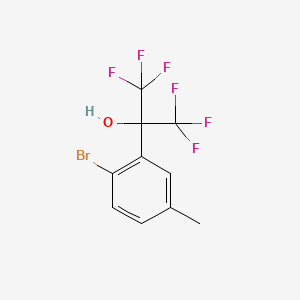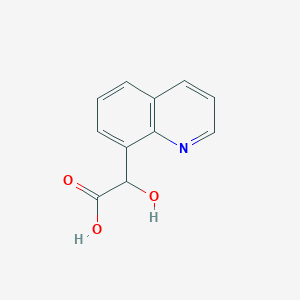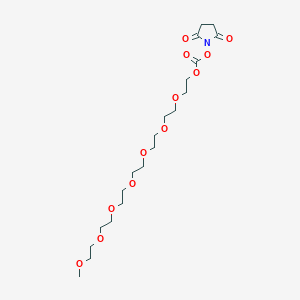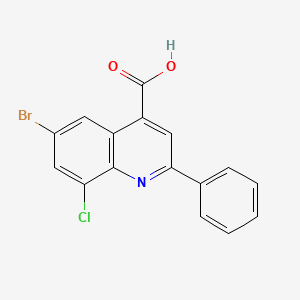![molecular formula C15H13N5O3 B13705247 (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid is an organic compound that features an azidoethyl group and a diazenyl linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azido group makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid typically involves a multi-step process:
Diazotization: The starting material, 2-hydroxyaniline, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoic acid to form the azo compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The azido group can participate in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is typically used for azidation, while copper(I) catalysts are used for click chemistry reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages through click chemistry. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azidobenzoic Acid: Lacks the diazenyl linkage but has similar reactivity due to the azido group.
2-Hydroxy-5-nitrobenzoic Acid: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
4-[[2-(Azidoethyl)phenyl]diazenyl]benzoic Acid: Similar structure but with different substitution patterns.
Uniqueness
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid is unique due to the combination of the azido group and the diazenyl linkage, which provides a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Propriétés
Formule moléculaire |
C15H13N5O3 |
|---|---|
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H13N5O3/c16-20-17-8-7-10-1-6-14(21)13(9-10)19-18-12-4-2-11(3-5-12)15(22)23/h1-6,9,21H,7-8H2,(H,22,23) |
Clé InChI |
FGUKADGXHCRSQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C=CC(=C2)CCN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)




![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)


![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)

